![molecular formula C9H13N B13896202 Pyridine, 3-ethyl-2,5-dimethyl- CAS No. 73014-66-1](/img/structure/B13896202.png)
Pyridine, 3-ethyl-2,5-dimethyl-
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Overview
Description
Pyridine, 3-ethyl-2,5-dimethyl- is a heterocyclic aromatic organic compound with the molecular formula C₉H₁₃N. It is a derivative of pyridine, characterized by the presence of ethyl and methyl groups at the 3rd, 2nd, and 5th positions of the pyridine ring, respectively . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-ethyl-2,5-dimethyl- can be achieved through various methods. One common approach involves the disproportionation and heterocyclization of allylamine, cyclopropylamine, and diallylamine in the presence of palladium catalysts . Another method includes the reaction of 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine with triphosgene in toluene, followed by the addition of methanol .
Industrial Production Methods: Industrial production of Pyridine, 3-ethyl-2,5-dimethyl- typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and controlled reaction environments are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 3-ethyl-2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert Pyridine, 3-ethyl-2,5-dimethyl- to its dihydropyridine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Pyrazine, 3-ethyl-2,5-dimethyl- is a chemical compound with the formula C8H12N2 and a molecular weight of 136.1943 . It has various other names, including 2-Ethyl-3,6-dimethylpyrazine, 2,5-Dimethyl-3-ethylpyrazine, 3-Ethyl-2,5-dimethylpyrazine, and 3,6-Dimethyl-2-ethylpyrazine .
Scientific Research Applications
While specific applications of Pyrazine, 3-ethyl-2,5-dimethyl- are not detailed in the provided search results, the following information about related compounds and applications may be relevant:
- Pyridine and its derivatives: Pyridine and its derivatives are used in various chemical processes, including the production of pyridine carboxylic acids . For example, 2-methyl-5-ethyl pyridine can be oxidized to produce nicotinic acid .
- Metal-organic frameworks: Metal-organic frameworks (MOFs) that contain pyridine derivatives have the ability to include guest molecules within their cavities, which can be used in catalytic processes . For instance, benzaldehyde and cyanotrimethylsilane can be treated with a CH2Cl2 suspension of powdered [Cd(4,40-bpy)2(NO3)2] to yield 2-(trimethylsiloxy)phenylacetonitrile .
- GC-MS analysis: Substituted pyrazines are analyzed using GC-MS (Gas Chromatography-Mass Spectrometry) techniques .
Safety Considerations
Mechanism of Action
The mechanism of action of Pyridine, 3-ethyl-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The compound’s effects are mediated through its ability to participate in various chemical reactions, influencing biological processes at the molecular level .
Comparison with Similar Compounds
- Pyridine, 2,5-dimethyl-
- Pyridine, 3-ethyl-2,6-dimethyl-
- Pyridine, 2,3-dimethyl-
Comparison: Pyridine, 3-ethyl-2,5-dimethyl- is unique due to the specific positioning of its ethyl and methyl groups, which influence its chemical reactivity and biological activity. Compared to Pyridine, 2,5-dimethyl-, the presence of the ethyl group at the 3rd position enhances its steric and electronic properties, making it more suitable for certain applications .
Biological Activity
Pyridine, 3-ethyl-2,5-dimethyl- is a nitrogen-containing heterocyclic compound that has garnered attention in various fields of research due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure
The structure of Pyridine, 3-ethyl-2,5-dimethyl- consists of a pyridine ring substituted with ethyl and two methyl groups. This unique configuration influences its biological interactions.
Mechanism of Action
The compound acts primarily through its ability to interact with specific molecular targets. It can function as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The compound's effects are mediated by its participation in various chemical reactions, including oxidation and substitution reactions, which facilitate its interaction with biological systems.
Biological Activities
Pyridine derivatives have been extensively studied for their antimicrobial , anticancer , and antiviral properties. Below are some key findings:
Antimicrobial Activity
Pyridine compounds exhibit significant antimicrobial activity against a range of pathogens. For instance:
- Bacterial Inhibition : Studies have shown that certain pyridine derivatives display moderate antibacterial activity against strains such as Escherichia coli, Salmonella typhi, and Bacillus subtilis. The presence of electron-withdrawing groups enhances their efficacy .
- Antichlamydial Activity : Research indicates that specific pyridine derivatives can selectively inhibit Chlamydia species, suggesting their potential as therapeutic agents against this pathogen .
Anticancer Potential
Pyridine compounds are also being explored for their anticancer properties:
- Targeting Cancer Pathways : Pyridines have been identified as inhibitors of key cancer-related enzymes such as carbonic anhydrase and various kinases (e.g., EGFR and HER-2). These interactions can disrupt cancer cell proliferation and survival .
- Novel Drug Development : Recent studies have synthesized pyridine-based compounds that demonstrate promising anticancer activity in vitro, indicating their potential as lead compounds in drug development .
Case Studies
Several studies highlight the biological activity of Pyridine, 3-ethyl-2,5-dimethyl-. Below are notable examples:
Properties
CAS No. |
73014-66-1 |
---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
3-ethyl-2,5-dimethylpyridine |
InChI |
InChI=1S/C9H13N/c1-4-9-5-7(2)6-10-8(9)3/h5-6H,4H2,1-3H3 |
InChI Key |
PPSBKGGGGXWSAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CC(=C1)C)C |
Origin of Product |
United States |
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